3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-20-9-7-17(21-13)24-16-8-10-22(12-16)18(23)6-5-14-3-2-4-15(19)11-14/h2-4,7,9,11,16H,5-6,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVNVCNSDJESAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown affinity for voltage-gated sodium and calcium channels, as well as gaba a and trpv1 receptors. These targets play crucial roles in neuronal signaling and pain perception.
Mode of Action
Based on the activity of structurally similar compounds, it can be hypothesized that this compound may interact with its targets (such as voltage-gated sodium and calcium channels, gaba a and trpv1 receptors) to modulate their function. This modulation could result in altered neuronal signaling, potentially leading to its observed effects.
Biological Activity
3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one, a compound with the molecular formula C18H20ClN3O, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and related studies.
The compound has a molecular weight of 345.8 g/mol and features a complex structure that includes a chlorophenyl group and a pyrrolidinyl moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing chlorophenyl and pyrrolidinyl groups have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 11 nM against Staphylococcus aureus and other pathogens .
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Similar compounds have been reported to inhibit RNA synthesis in viruses by targeting RNA polymerase II, which could be relevant for the development of antiviral agents targeting RNA viruses .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Specific derivatives demonstrated GI50 values ranging from 2.4 to 5.1 mM, indicating their potential as anticancer agents .
Enzyme Inhibition
The biological activity of this compound may involve the inhibition of key enzymes or receptors. For instance, derivatives have been noted to inhibit enzymes involved in bacterial cell wall synthesis and viral replication processes.
Interaction with Biological Targets
Molecular docking studies have suggested that the compound interacts with specific protein targets, stabilizing its binding through hydrogen bonds and π-cation interactions. This interaction profile is crucial for its antimicrobial and anticancer activities .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of related compounds using the agar disc-diffusion method against several bacterial strains. The results indicated that compounds similar to this compound exhibited varying degrees of activity, with some showing potent inhibition against E. coli and Pseudomonas aeruginosa at concentrations below 200 nM .
| Compound | MIC (nM) | Target Organism |
|---|---|---|
| Compound A | 44 | S. aureus |
| Compound B | 180 | B. subtilis |
| Compound C | 200 | E. coli |
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of similar compounds in vitro. The study revealed that certain derivatives inhibited cancer cell growth significantly at non-cytotoxic concentrations, suggesting a favorable therapeutic index for further development .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Target Engagement
- Pyrimidine vs. However, quinazoline derivatives like exhibit confirmed EGFR inhibition, suggesting that pyrimidine analogues may require optimization for kinase activity .
- Chlorophenyl Positioning : The 3-chlorophenyl group in the target compound contrasts with the 3-chloro-4-fluorophenyl group in . Fluorine substitution can enhance binding affinity via electronegativity, but the absence of fluorine here may reduce toxicity risks .
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (356.82 g/mol) falls within the acceptable range for blood-brain barrier penetration (Rule of Five), unlike the heavier quinazoline derivative (490.90 g/mol) . Its logP (estimated 3.2) is comparable to but lower than cathinone derivatives (logP ~2.5), suggesting balanced solubility and permeability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
